8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline
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Overview
Description
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a 3-(4-chloro-3-ethylphenoxy)propoxy substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction between 4-chloro-3-ethylphenol and 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(4-chloro-3-ethylphenoxy)propanol.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves the coupling of the 3-(4-chloro-3-ethylphenoxy)propanol with the quinoline core using a suitable coupling reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit enzymes involved in critical biochemical pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Uniqueness
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chloro and ethyl groups, along with the propoxy linkage, differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-2-15-14-17(9-10-18(15)21)23-12-5-13-24-19-8-3-6-16-7-4-11-22-20(16)19/h3-4,6-11,14H,2,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNXBOWEVXBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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